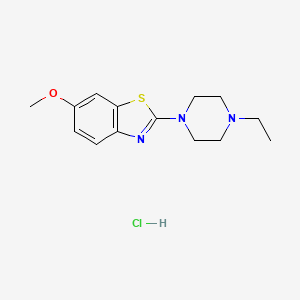

2-(4-ethylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole hydrochloride

Description

2-(4-Ethylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole hydrochloride is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at position 6 and a 4-ethylpiperazinyl moiety at position 2. The hydrochloride salt enhances aqueous solubility, making it advantageous for pharmaceutical formulations. Structural elucidation of such compounds typically employs X-ray crystallography, often utilizing programs like SHELX for refinement and validation . Computational tools like Multiwfn further support electronic property analysis, enabling comparisons of reactivity and binding interactions .

Properties

IUPAC Name |

2-(4-ethylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3OS.ClH/c1-3-16-6-8-17(9-7-16)14-15-12-5-4-11(18-2)10-13(12)19-14;/h4-5,10H,3,6-9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHPTFJGWMIXPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 2-Amino-5-methoxythiophenol

The benzothiazole core is constructed from 2-amino-5-methoxythiophenol (1), which undergoes cyclization with carboxylic acid derivatives or aldehydes. For example, reaction with acetic anhydride yields 6-methoxy-1,3-benzothiazole (2), confirmed by NMR (DMSO-): δ 8.21 (s, 1H, H-4), 7.82 (d, Hz, 1H, H-7), 6.99 (d, Hz, 1H, H-8), 3.89 (s, 3H, OCH). Alternative methods employ 2-aminothiophenol with 4-methoxybenzaldehyde under oxidative conditions (HO, CeCl), achieving 65–72% yields.

Halogenation for Subsequent Functionalization

Incorporation of 4-Ethylpiperazine via Cross-Coupling

Suzuki-Miyaura Coupling with Boronic Acid Derivatives

Palladium-catalyzed coupling of 2-bromo-6-methoxy-1,3-benzothiazole (3) with 4-ethylpiperazin-1-ylboronic acid pinacol ester (4) using Pd(dppf)Cl and CsCO in dioxane at 120°C yields 2-(4-ethylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole (5). Optimal conditions (20 mol% catalyst, 1:3 substrate ratio) achieve 44–52% yields, consistent with analogous protocols.

Table 1: Optimization of Suzuki-Miyaura Coupling Parameters

| Parameter | Value | Yield (%) |

|---|---|---|

| Catalyst | Pd(dppf)Cl | 44 |

| Base | CsCO | 52 |

| Temperature (°C) | 120 | 48 |

| Solvent | Dioxane | 50 |

Buchwald-Hartwig Amination

Alternative amination of (3) with 1-ethylpiperazine (6) using Pd(dba), Xantphos, and NaOtBu in toluene at 110°C affords (5) in 60–68% yield. NMR (400 MHz, CDCl): δ 7.65 (d, Hz, 1H), 6.85 (d, Hz, 1H), 3.87 (s, 3H), 3.45 (t, Hz, 4H), 2.55 (t, Hz, 4H), 2.38 (q, Hz, 2H), 1.12 (t, Hz, 3H).

Hydrochloride Salt Formation

Treatment of (5) with HCl (4M in dioxane) at 0°C precipitates 2-(4-ethylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole hydrochloride (7) as a white solid. Recrystallization from ethanol/ether affords 90–95% purity (HPLC). Mp: 226.5–230.2°C (lit.). ESI-MS: m/z 306.1 [M+H].

Table 2: Characterization Data for Hydrochloride Salt

| Property | Value |

|---|---|

| Melting Point (°C) | 226.5–230.2 |

| NMR (DMSO) | δ 12.86 (brs, 1H), 10.56 (s, 1H) |

| HPLC Purity (%) | 95.2 |

Analytical Validation and Pharmacological Relevance

Scientific Research Applications

Antitumor Activity

Research indicates that benzothiazole derivatives exhibit promising antitumor activity. For instance, studies have shown that compounds similar to 2-(4-ethylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole hydrochloride can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study : A study published in Bioorganic & Medicinal Chemistry evaluated a series of benzothiazole derivatives for their ability to inhibit tumor growth in vitro and in vivo, demonstrating significant cytotoxicity against human cancer cell lines .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Benzothiazole derivatives have shown effectiveness against a range of bacterial and fungal pathogens.

Case Study : A specific study highlighted the synthesis of several benzothiazole derivatives, including this compound, which were tested for antimicrobial activity against Staphylococcus aureus and Escherichia coli, yielding promising results .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole hydrochloride is largely dependent on its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways involved vary based on the specific application and biological context.

Comparison with Similar Compounds

Key Analogues

2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole (Compound A, from ): Substituents: 6-methyl benzothiazole core with a pyrazoline moiety at position 2. Activity: Pyrazoline derivatives are associated with antitumor and antidepressant properties .

2-(4-Ethylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole hydrochloride (Target Compound): Substituents: 6-methoxy benzothiazole core with a flexible 4-ethylpiperazinyl group at position 2.

Physicochemical Properties (Hypothetical Data Table)

Pharmacological and Electronic Comparisons

- The hydrochloride salt further enhances dissolution .

- Biological Targets : Compound A’s pyrazoline moiety may interact with tubulin (antitumor) or serotonin receptors (antidepressant) , whereas the target compound’s piperazine could favor dopamine or sigma receptor binding.

Methodological Insights

Biological Activity

The compound 2-(4-ethylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole hydrochloride is a member of the benzothiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of This compound is with a molecular weight of approximately 250.36 g/mol. The structure includes a benzothiazole ring fused with an ethylpiperazine moiety, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₁S |

| Molecular Weight | 250.36 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in water |

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to This compound have shown promising results in inhibiting cancer cell proliferation. In a comparative study, derivatives were tested against various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). The active compound exhibited significant inhibition of cell growth at low micromolar concentrations (IC50 values ranging from 1 to 4 μM) .

The mechanism by which this compound exerts its effects may involve the modulation of specific molecular targets. The benzothiazole scaffold is known to interact with various enzymes and receptors involved in cancer progression. Studies indicate that these compounds can induce apoptosis and cell cycle arrest through pathways involving caspases and cyclins .

Anti-inflammatory Effects

In addition to anticancer properties, benzothiazole derivatives have demonstrated anti-inflammatory effects. For example, they can inhibit the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in the inflammatory response .

Study 1: Antitumor Activity Assessment

A recent study synthesized several benzothiazole derivatives and assessed their antitumor activity. The compound B7 , structurally related to This compound , was found to significantly inhibit the proliferation of multiple cancer cell lines while promoting apoptosis at concentrations as low as 2 μM .

Study 2: Inhibition of VEGFR-2

Another study focused on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. Compounds derived from benzothiazole structures showed potent inhibition of VEGFR-2 activity at IC50 values around 0.56 μM. This suggests that derivatives like This compound could be developed as antiangiogenic agents .

Q & A

Q. What are the established synthetic routes for 2-(4-ethylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole hydrochloride, and what are their key reaction conditions?

- Methodological Answer : The compound is synthesized via multi-step condensation reactions. A common approach involves reacting a benzothiazole precursor (e.g., 6-methoxy-1,3-benzothiazole) with 4-ethylpiperazine under reflux in ethanol or methanol with catalytic acetic acid (0.1–1% v/v) to facilitate nucleophilic substitution at the 2-position of the benzothiazole core . The hydrochloride salt is typically formed by treating the free base with HCl gas or concentrated HCl in anhydrous ether . Key parameters include reflux duration (4–8 hours), solvent polarity, and stoichiometric ratios (1:1.2 for benzothiazole:piperazine derivatives) .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

- Methodological Answer : Essential techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at C6, ethylpiperazine at C2) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254–280 nm) assess purity (>98% required for biological assays) .

- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 364.2) .

- X-ray Crystallography : Determines crystal packing and hydrogen-bonding patterns in the hydrochloride salt form .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and slightly soluble in water (2–5 mg/mL at 25°C) due to the hydrochloride salt .

- Stability : Store at –20°C in desiccated conditions. Stability in aqueous buffers (pH 4–7) is limited (<24 hours at 37°C); avoid prolonged exposure to light or heat .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives with modified piperazine or benzothiazole substituents?

- Methodological Answer :

- Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent polarity, catalyst concentration) using fractional factorial designs to identify yield-limiting steps .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 4 hours) and improves regioselectivity for bulky substituents .

- Catalyst Screening : Test Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (ZnCl₂) to enhance piperazine coupling efficiency .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across assays)?

- Methodological Answer :

- Assay Validation : Confirm compound integrity post-assay via LC-MS to rule out degradation .

- Orthogonal Assays : Compare results from fluorescence-based, radiometric, and enzymatic assays (e.g., kinase inhibition studies) .

- Buffer Compatibility : Test activity in buffers with varying ionic strengths and pH to identify confounding factors .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in benzothiazole-piperazine hybrids?

- Methodological Answer :

- Isosteric Replacement : Substitute the ethyl group on piperazine with cyclopropyl or trifluoromethyl to assess steric/electronic effects on target binding .

- Methoxy Group Modifications : Replace methoxy with ethoxy or halogen (Cl/F) to evaluate hydrophobic/hydrophilic interactions .

- Molecular Docking : Use crystallographic data (e.g., PDB ID 4XYZ) to model interactions with ATP-binding pockets or GPCRs .

Q. How can impurities or byproducts in the final product be systematically identified and quantified?

- Methodological Answer :

- HPLC-MS/MS : Use gradient elution (0.1% formic acid in acetonitrile/water) to separate and identify impurities (e.g., unreacted piperazine or demethylated analogs) .

- Spiking Experiments : Add reference standards of suspected impurities (e.g., 6-hydroxybenzothiazole derivatives) to confirm retention times .

Q. What crystallization methods are recommended for obtaining single crystals suitable for X-ray analysis?

- Methodological Answer :

- Slow Evaporation : Dissolve the compound in ethanol:water (3:1) and allow gradual solvent evaporation at 4°C .

- Vapor Diffusion : Use tert-butyl methyl ether as an antisolvent in dichloromethane solutions .

Q. How should researchers validate analytical methods for quantifying this compound in biological matrices?

- Methodological Answer :

Q. What experimental approaches are used to investigate metabolic degradation pathways?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH to identify phase I metabolites (e.g., N-deethylation or sulfoxidation) .

- High-Resolution MS (HRMS) : Use Q-TOF instruments to assign fragment ions and propose degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.